2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, also known as F-SPA or Fluorescent SpiroPyran Amide, is a novel fluorescent probe that has gained significant attention in the scientific community due to its unique properties. This compound has the ability to undergo reversible photochromism, meaning it can change its color and fluorescence intensity upon exposure to light. This property makes it an attractive candidate for various applications in the field of scientific research.
Aplicaciones Científicas De Investigación
Antipsychotic Agents
Compounds related to 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one have shown potential as antipsychotic agents. These compounds, including variations like 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models, suggesting their use in treating psychiatric disorders. Their efficacy was assessed through various behavioral tests, including suppression of high baseline medial forebrain bundle self-stimulation in rats, indicating a reduced propensity for neurological side effects (Wise et al., 1985).
Dopamine D2-Receptor Antagonist
Another derivative, AMI-193, which includes the this compound structure, was developed as a 5-HT2A-selective antagonist with activity suitable for behavioral studies. However, it also acts as a potent dopamine D2-receptor antagonist, influencing its behavioral pharmacology. This compound's effects on operant behavior were characterized in squirrel monkeys, revealing significant interactions with dopamine indirect agonists (Czoty & Howell, 2000).
ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists
Research has also led to the development of high-affinity, non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor. A study discovered compounds like 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as high-affinity ligands for the human ORL1 receptor. These compounds exhibit moderate to good selectivity against opioid receptors and act as full agonists in biochemical assays, highlighting their potential in ORL1 receptor-targeted therapies (Röver et al., 2000).
NK2 Receptor Antagonists
Furthermore, a series of spiropiperidines, including derivatives of this compound, were synthesized as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds showed equivalent NK2 receptor binding affinity and demonstrated potent antagonist activity in guinea pig trachea, suggesting their use in treating conditions like bronchoconstriction (Smith et al., 1995).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAKKLUBDXRWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.